Methanamine hydrate
Description
Significance and Context of Methylamine (B109427) Hydrate (B1144303) in Advanced Chemical Sciences
The significance of methylamine hydrate extends across various scientific disciplines due to the fundamental role of hydration in molecular behavior. In biological sciences, the hydration of methylamine is considered essential because amino functional groups, frequently found in biomolecules such as amino acids, have their biological functions intimately linked to their hydrated structures. researchgate.netacs.orgustc.edu.cn Methylamine itself is a naturally occurring compound detected in human urine, blood, and tissues, and its presence is implicated in central nervous system disturbances observed during renal and hepatic diseases, particularly when the blood-brain barrier is compromised. researchgate.netacs.orgustc.edu.cnacs.orgresearchgate.netpnnl.govresearchgate.netnih.gov
Beyond biological contexts, methylamine hydrate plays a notable role in atmospheric chemistry. It influences the nature of atmospheric aerosol surfaces, thereby altering their chemical and optical properties. researchgate.netustc.edu.cnpurdue.edu Research indicates that methylamine can enhance new particle formation (NPF) in the Earth's atmosphere, especially in conjunction with sulfuric acid, highlighting its importance in the initial stages of atmospheric cluster formation and subsequent growth. ustc.edu.cnustc.edu.cn
Industrially, methylamine serves as a vital intermediate in the synthesis of a diverse array of commercial products. These include agrochemicals (herbicides, pesticides, insecticides), pharmaceuticals (decongestants, antihistamines), rubber processing chemicals, and surfactants. chemcess.comairgasspecialtyproducts.comfuturemarketinsights.comairgasspecialtyproducts.com Notably, dimethylamine (B145610) (DMA), a derivative of methylamine, is employed in water treatment processes to facilitate the removal of suspended solids. airgasspecialtyproducts.com The solvation free energy of methylamine in hydration is particularly favorable compared to other methylated amines (ammonia, dimethylamine, trimethylamine), a characteristic that deviates from expectations based on hydrophobicity and has driven extensive computational efforts to accurately reproduce experimental solvation free energies. acs.org
Historical Perspectives in Methylamine Hydrate Investigations
The journey of methylamine research began in 1849 with its initial synthesis by Charles-Adolphe Wurtz through the hydrolysis of methyl isocyanate and related compounds. chemcess.comwikipedia.org The industrial production of methylamines from methanol (B129727) and ammonia (B1221849), utilizing a gas-phase catalysis amination method, was reported in 1884 and subsequently commercialized in the 1920s, primarily for leather tanning. chemcess.comwikipedia.org
Early investigations into gas hydrates broadly focused on their implications for flow assurance in the oil and gas industry, aiming to prevent pipeline blockages. rsc.org The term "clathrate hydrates" emerged to differentiate these unique compounds from the more common stoichiometric inorganic hydrates. uc.edu Over time, scientific inquiry expanded to specifically address methylamine hydration. Early studies often employed computational methodologies, such as Density Functional Theory (DFT) and basin hopping (BH) algorithms, to elucidate the structural characteristics and stability of methylamine hydration clusters. researchgate.netacs.orgacs.orgresearchgate.netpnnl.govresearchgate.netnih.gov These foundational investigations laid the groundwork for a detailed understanding of the intermolecular interactions within these systems.
Current Research Landscape and Future Directions in Methylamine Hydrate Studies
The contemporary research landscape concerning methylamine hydrate is largely driven by advanced computational chemistry and its implications for diverse applications. A significant focus remains on unraveling the intricate structure and stability of methylamine hydration clusters, with particular emphasis on characterizing the nature and strength of hydrogen bonds, specifically the H₂N···H–O interactions. researchgate.netacs.orgustc.edu.cnacs.orgresearchgate.netpnnl.govresearchgate.net
Computational techniques, including Density Functional Theory (DFT) and Car-Parrinello molecular dynamics simulations, are extensively utilized to investigate the properties of these hydration clusters. researchgate.netacs.orgacs.orgresearchgate.netpnnl.govresearchgate.netnih.govpurdue.eduustc.edu.cnrsc.org These methods provide detailed insights into the molecular interactions and dynamics within methylamine-water systems. For instance, studies have explored the average number of water molecules in the hydration shells of methylamine and methylammonium (B1206745) ions, as well as the average number of hydrogen bonds formed by their respective functional groups. researchgate.netresearchgate.net
Table 1: Average Hydration Shell and Hydrogen Bond Data for Methylamine and Methylammonium Ions
| Species | Group | Average Water Molecules in First Hydration Shell | Average H-Bonds Formed by Group |
| Methylamine | CH₃ | 14.4 researchgate.netresearchgate.net | N/A |
| Methylamine | NH₂ | 6.9 researchgate.netresearchgate.net | 2.4 researchgate.netresearchgate.net |
| Methylammonium Ion | CH₃ | 12.7 researchgate.netresearchgate.net | N/A |
| Methylammonium Ion | NH₃⁺ | 5.6 researchgate.netresearchgate.net | 3 researchgate.netresearchgate.net |
Current research also investigates the influence of methylamine on the formation and dissociation kinetics of carbon dioxide (CO₂) hydrate, which holds relevance for carbon dioxide sequestration technologies. Methylamine, alongside other aliphatic amines, has shown promise in promoting CO₂ hydrate nucleation and affecting its dissociation behavior. acs.orgresearchgate.net
Furthermore, the synergistic effects of ammonia and methylamine on new particle formation in the Earth's atmosphere are a subject of ongoing research. These studies suggest that the combined presence of ammonia and methylamine, particularly with sulfuric acid, is crucial for the stabilization of initial atmospheric clusters and their subsequent growth. ustc.edu.cn Understanding the interaction of methylamine with water at interfaces, such as the air-water interface, is another active area of research with implications for atmospheric aerosols. purdue.edu
Future directions in methylamine hydrate studies involve a deeper characterization of clathrates under extreme conditions, encompassing a broader range of compositions, temperatures, and pressures. rsc.org There is also a recognized need for more systematic research into the micro-mechanisms by which nanoparticles influence gas hydrate formation, alongside the development of novel nanoparticles capable of promoting natural gas hydrate formation. semanticscholar.org In the realm of industrial synthesis, efforts are concentrated on advancing zeolite-based catalysts for methylamine production, aiming for enhanced selectivity and cost-effectiveness. mdpi.com
Structure
2D Structure
Properties
CAS No. |
177428-67-0 |
|---|---|
Molecular Formula |
CH7NO |
Molecular Weight |
49.073 g/mol |
IUPAC Name |
methanamine;hydrate |
InChI |
InChI=1S/CH5N.H2O/c1-2;/h2H2,1H3;1H2 |
InChI Key |
LFETXMWECUPHJA-UHFFFAOYSA-N |
Canonical SMILES |
CN.O |
Origin of Product |
United States |
Theoretical and Computational Methodologies in Methylamine Hydrate Studies
Quantum Chemical Approaches to Methylamine (B109427) Hydration
Quantum chemical methods are instrumental in elucidating the fundamental interactions that govern the hydration of methanamine. These calculations offer a detailed picture of the electronic structure, energetics, and geometry of small methanamine-water clusters.
Density Functional Theory (DFT) Applications in Hydration Cluster Analysis
Density Functional Theory (DFT) has emerged as a powerful and computationally efficient tool for studying the hydration of methanamine. DFT calculations are used to investigate the structures and binding energies of small clusters of methanamine and water molecules. By analyzing these clusters, researchers can understand the initial steps of the hydration process and the nature of the intermolecular forces at play.
DFT studies have been employed to explore the binding of methanamine with one or more water molecules. For instance, calculations have shown that in a 1:1 methanamine-water complex, a strong hydrogen bond forms between the nitrogen atom of methanamine and a hydrogen atom of water. In larger clusters, a network of hydrogen bonds is established, and DFT can be used to determine the most stable configurations of these clusters. The analysis of these hydrated clusters provides insights into the cooperative effects of hydrogen bonding.
Research has also utilized DFT to investigate the interaction of methanamine with other atmospheric molecules in the presence of water, which is relevant to understanding its role in atmospheric chemistry. frontiersin.org These studies often involve the calculation of potential energy surfaces to map out the reaction pathways and transition states for various chemical processes.
Ab Initio Calculations for Methylamine-Water Systems
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy for studying methanamine-water systems. These calculations are often used as a benchmark for other computational methods.
Studies employing ab initio methods, such as Møller-Plesset perturbation theory (MP2), have been conducted to determine the interaction energies and geometries of methanamine-water complexes. acs.org These calculations have confirmed the formation of strong hydrogen bonds and have provided precise values for the binding energies of these complexes. For example, the binding energies for 1:1 and 1:2 methanamine-water complexes have been calculated to be in the range of 20–22 kJ mol⁻¹ and 32–40 kJ mol⁻¹, respectively. acs.org
Ab initio molecular dynamics (AIMD) simulations have also been performed to study the dynamics of methanamine in aqueous solution. aip.org These simulations provide a time-resolved view of the hydrogen bond network and the structural fluctuations in the hydration shell of methanamine.
Basis Set Selection and Exchange-Correlation Functionals in Methylamine Hydrate (B1144303) Computations
The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, in the case of DFT, the exchange-correlation functional.
Basis Sets: A basis set is a set of mathematical functions used to represent the electronic wave function. For calculations involving hydrogen-bonded systems like methanamine hydrate, it is crucial to use basis sets that can accurately describe the diffuse electron density associated with these interactions. Pople-style basis sets, such as 6-31+G(d,p) and 6-311++G(2d,p), which include diffuse functions and polarization functions, are commonly employed. frontiersin.orgacs.org Dunning's correlation-consistent basis sets, such as aug-cc-pVDZ, are also a popular choice for achieving high accuracy.
Exchange-Correlation Functionals: The exchange-correlation functional is a key component of DFT that approximates the complex many-body electronic interactions. The choice of functional significantly impacts the calculated properties of this compound.
| Functional Type | Examples | Description |
| Hybrid Functionals | B3LYP, PBE0, M06-2X | Combine a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional. B3LYP is a widely used functional for a variety of systems. acs.orgresearchgate.net |
| Generalized Gradient Approximation (GGA) | BLYP, PBE | Depend on the electron density and its gradient. They offer a good balance between accuracy and computational cost. |
| Meta-GGA Functionals | M06-L, TPSS | Include the kinetic energy density in addition to the density and its gradient, often leading to improved accuracy. rsc.org |
The selection of an appropriate combination of basis set and exchange-correlation functional is a critical step in obtaining reliable theoretical predictions for the properties of this compound.
Molecular Dynamics Simulations of Methylamine Hydrate Systems
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time evolution of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of this compound.
Classical Molecular Dynamics Approaches to Intermolecular Interactions
In classical MD simulations, the interactions between atoms are described by a force field, which is a set of empirical potential energy functions. The force field parameters are typically derived from experimental data or quantum chemical calculations.
Classical MD simulations have been used to investigate the structure and dynamics of methanamine in aqueous solution. researchgate.net These simulations have revealed the details of the hydration shell around the methanamine molecule, including the number of water molecules in the first hydration shell and their preferred orientations. Radial distribution functions (RDFs) calculated from these simulations provide a quantitative measure of the local structure around the solute. researchgate.net
Simulations of clathrate hydrates containing guest molecules similar to methanamine, such as ammonia (B1221849) and methanol (B129727), have also been performed. canada.ca These studies provide insights into the hydrogen bonding interactions between the guest molecules and the water molecules of the hydrate lattice.
Car-Parrinello Molecular Dynamics (CPMD) for Hydration Shell Dynamics
Car-Parrinello Molecular Dynamics (CPMD) is a first-principles MD method that combines DFT with molecular dynamics. wikipedia.org In CPMD, the electronic structure is calculated on-the-fly as the simulation progresses, which allows for a more accurate description of the intermolecular interactions, including polarization effects and chemical reactions.
CPMD simulations have been used to study the dynamics of the hydration shell around methanamine. These simulations have provided detailed information about the lifetime of hydrogen bonds between methanamine and water, as well as the residence time of water molecules in the first hydration shell. For deuterated methanamine in heavy water, the lifetime of the DOD···ND₂ hydrogen bond was found to be 2.6 ps, while the residence time of water molecules in the first solvation shell of the amine group was 5.72 ps. The vibrational spectral diffusion of water molecules in the hydration shell has also been investigated, revealing different relaxation timescales corresponding to the dynamics of hydrogen bond breaking and formation.
| Simulation Technique | Key Features | Information Obtained |
| Classical MD | Uses empirical force fields to describe interatomic interactions. | Structure of hydration shells, radial distribution functions, thermodynamic properties. |
| CPMD | Combines DFT with molecular dynamics for a first-principles approach. | Hydrogen bond dynamics, residence times of solvent molecules, vibrational spectra, electronic polarization effects. wikipedia.orgfrontiersin.org |
Force Field Development and Validation for Methylamine-Water Interactions
The accurate simulation of methylamine-water systems heavily relies on the quality of the underlying molecular models, known as force fields. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms or molecules. For methylamine-water interactions, these force fields must accurately represent electrostatic interactions, van der Waals forces, and hydrogen bonding.
Several force fields have been developed and validated for studying primary aliphatic amines and their aqueous solutions. For example, a systematic parameterization procedure has been applied to develop new parameters for the OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field for the family of primary aliphatic amines. arxiv.org This process involves adjusting parameters, such as partial atomic charges, to reproduce experimental properties like mass density, dielectric constant, and surface tension. arxiv.org Validation of these new parameters for molecules like propylamine and butylamine showed excellent agreement with experimental data, with errors for density and dielectric constant being less than 1%. arxiv.org However, for shorter amines like methylamine, discrepancies of around 10% for some properties were reported, highlighting the challenges in creating a universally transferable force field. arxiv.org
Another advanced approach involves the use of polarizable force fields, such as AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications). Unlike fixed-charge models, polarizable force fields account for the redistribution of electron density in response to the local electric field, which is critical for accurately modeling systems with strong hydrogen bonds like methylamine-water. nih.govnih.gov The AMOEBA force field, for instance, uses permanent atomic multipoles (dipoles and quadrupoles) defined in a local reference frame to describe electrostatic interactions, offering a more detailed representation of the charge distribution. nih.gov Validation of such force fields is a comprehensive process that involves comparing simulation results against a wide array of experimental data and high-level quantum mechanics calculations for properties like conformational energies, solvation free energies, and protein-ligand binding affinities. nih.govresearchgate.netacs.org
Table 1: Comparison of Force Field Performance for Primary Amines This table illustrates the typical accuracy of newly developed force fields compared to experimental data for various properties.
| Property | Percentage Error (Long-chain amines) | Percentage Error (Short-chain amines) |
|---|---|---|
| Mass Density | < 1% | ~4% |
| Dielectric Constant | < 1% | ~10% |
| Surface Tension | Up to 4% | ~10% |
Advanced Sampling Techniques for Methylamine Hydrate Configurations
Identifying the most stable geometric structures of methylamine hydrate clusters is a significant computational challenge due to the vast number of possible configurations (local minima) on the potential energy surface. The Basin Hopping (BH) algorithm is a powerful and efficient method designed to overcome this challenge and locate the global minimum energy structure. scipy.orgfrontiersin.orgunistrapg.it
The BH method is a two-phase stochastic algorithm that combines a global stepping algorithm with local energy minimization. scipy.orgresearchgate.net The process involves the following steps:
Start with an initial molecular configuration.
Perturb the coordinates of the atoms in the cluster.
Perform a local energy minimization to find the nearest local minimum on the potential energy surface.
Accept or reject this new minimum based on a criterion, typically the Metropolis criterion, which accepts all downhill moves in energy and accepts uphill moves with a probability dependent on a set "temperature". arxiv.org
This technique effectively transforms the complex potential energy surface into a simpler landscape of local minima, allowing the algorithm to "hop" between different energy basins and avoid getting trapped in higher-energy local minima. unistrapg.itarxiv.org The BH algorithm, often coupled with quantum chemistry methods like Density Functional Theory (DFT), has been successfully used to investigate methylamine hydration clusters. researchgate.net Studies on systems consisting of one methylamine molecule with up to seven water molecules have revealed that the most stable geometries arise from the fusion of tetrameric or pentameric water rings. researchgate.net These studies also show that the strength of the H2N•••H-O hydrogen bonds generally increases with the size of the water cluster. researchgate.net
Grand Canonical Monte Carlo (GCMC) simulations are a specialized computational technique used to study adsorption phenomena, where molecules from a gas or liquid phase adsorb onto a surface. exlibrisgroup.comnih.gov This method is particularly well-suited for investigating the adsorption of methylamine onto ice surfaces, which is relevant for understanding atmospheric and interstellar chemistry. acs.org
In a GCMC simulation, the system is defined by its volume (V), temperature (T), and the chemical potential (μ) of the adsorbing species, rather than a fixed number of particles. nih.gov The simulation proceeds by attempting random moves that include not only the displacement, rotation, or conformational change of molecules but also their insertion into or deletion from the system. nih.gov This allows the simulation to reach an equilibrium state where the simulated system is in balance with a surrounding reservoir of molecules at a defined chemical potential (or pressure).
A series of GCMC simulations performed at 200 K have been used to determine the adsorption isotherm of methylamine on the surface of Ih ice. exlibrisgroup.comacs.org The findings from these simulations reveal several key aspects of the adsorption process:
The adsorption isotherm shows a distinct plateau, which corresponds to the formation of a saturated monolayer of methylamine on the ice surface. exlibrisgroup.comacs.org
The stability of this monolayer is attributed to a combination of strong hydrogen bonding between the methylamine's amino group and the surface water molecules, as well as dipolar interactions between adjacent adsorbed methylamine molecules. exlibrisgroup.com
The adsorbed methylamine molecules exhibit a complex orientational distribution relative to the ice surface. exlibrisgroup.com
Thermodynamic and Kinetic Modeling of Methylamine Hydrate Formation
Understanding the thermodynamic stability of methylamine in an aqueous environment requires the calculation of the free energy of hydration (also called solvation free energy). This value represents the change in free energy when a molecule is transferred from the gas phase into a solvent. Free energy perturbation (FEP) methods, implemented within molecular dynamics simulations, are a common approach to compute these values. temple.edu
Calculations have shown that there can be significant disagreement between theoretical predictions and experimental values for the solvation free energies of simple amines. temple.eduacs.org For instance, early simulations using pairwise additive force fields predicted that solvation becomes less favorable as N-hydrogen atoms are replaced by methyl groups. temple.edu This contradicts experimental observations which show an irregular pattern, with methylamine having a more favorable free energy of solvation than ammonia. temple.edu More advanced polarizable force fields, which better account for electronic polarization, have shown improved agreement with experimental data. temple.eduacs.org For example, calculations using a polarizable potential for ammonia resulted in a solvation free energy of -4.0 kcal/mol, which is in excellent agreement with the experimental value of -4.3 kcal/mol. temple.edu
The interaction between methylamine, carbon dioxide, and water is also of significant interest, particularly in astrophysical contexts. rsc.org Theoretical studies show that surrounding water molecules, by forming hydrogen bonds, can draw methylamine and carbon dioxide closer together. rsc.org In the presence of two or more water molecules, this can facilitate an electron transfer from methylamine to carbon dioxide, leading to the barrier-free formation of a methylcarbamic acid zwitterion (CH3NH2+CO2−) on the ground state surface. rsc.org This zwitterion is only stable in the presence of water, indicating a strong associative interaction mediated by the aqueous environment. rsc.org
Table 2: Calculated Solvation Free Energies (ΔG_solv) of Amines This table compares solvation free energies calculated with different potential models to experimental values.
| Compound | ΔG_solv (Pairwise Additive) (kcal/mol) | ΔG_solv (Polarizable) (kcal/mol) | ΔG_solv (Experimental) (kcal/mol) |
|---|---|---|---|
| Ammonia | -3.17 | -4.0 | -4.3 |
| Methylamine | -2.04 | -3.7 | -4.4 |
The kinetics of hydrate formation are often studied by monitoring the induction time, which is the period between the system reaching thermodynamically favorable conditions and the first detection of hydrate crystals. mdpi.comresearchgate.net Additives can significantly alter these kinetics. For instance, studies on CO2 hydrates with organic aliphatic amines like methylamine have shown that these additives can act as promoters, considerably shortening the induction time and assuring faster nucleation. acs.org This suggests that the amine facilitates the initial clustering of water and gas molecules, overcoming the kinetic barrier associated with the nucleation step, which is often the rate-determining part of the process. mdpi.comacs.org
Structural Characterization and Stability of Methylamine Hydration Clusters
Geometrical Configurations of Methylamine-Water Clusters (CH₃NH₂·(H₂O)ₙ)
Computational studies, often utilizing basin hopping algorithms combined with Density Functional Theory (DFT), have been instrumental in identifying the stable geometrical configurations of methylamine-water clusters, especially for sizes where n, the number of water molecules, ranges from 1 to 7. ustc.edu.cnnih.govacs.org
A recurring theme in the structural characterization of methylamine (B109427) hydration clusters is the prevalence of tetrameric and pentameric ring structures. For clusters with n > 2, the most stable geometries often arise from the fusion of these cyclic water motifs, with methylamine integrated into the hydrogen bonding network. ustc.edu.cnnih.govacs.org For instance, in larger water clusters (H₂O)ₙ, where n ranges from 8 to 20, the most stable geometries are frequently found to be cuboids formed by the fusion of tetrameric or pentameric rings. iitk.ac.innih.govresearchgate.net
However, the structure of CH₃NH₂·(H₂O)₅ represents a notable exception, where the global minimum geometry undergoes a significant change. In this specific case, methylamine can incorporate itself into a cyclic hydrogen bond network, forming a hexameric ring, which can have higher relative energy compared to other configurations. ustc.edu.cn
The determination of global and local minima geometries for methylamine-water clusters is critical for understanding their stability and preferred arrangements. Researchers employ global optimization techniques, such as the basin hopping (BH) algorithm, coupled with DFT methods, to systematically search for these low-lying energy structures. ustc.edu.cnacs.orgacs.orgfurman.edu This approach allows for the identification of the most stable configurations, as well as various less stable local minima, providing a comprehensive energy landscape for the clusters. ustc.edu.cnacs.org
For CH₃NH₂·(H₂O)ₙ clusters with n ranging from 1 to 7, these studies have revealed that the most stable geometries are typically those where methylamine is embedded within or strongly associated with the water cluster, often forming or fusing with tetrameric or pentameric water rings. ustc.edu.cnnih.govacs.org
Intermolecular Interactions within Methylamine Hydrates
The stability and structural characteristics of methylamine hydrates are fundamentally governed by the intricate network of intermolecular interactions, predominantly hydrogen bonds. ustc.edu.cn
The strength of the H₂N···H–O hydrogen bonds in methylamine hydration clusters generally increases as the size of the cluster (number of water molecules, n) increases. ustc.edu.cnnih.govacs.org This trend is often observed as a shortening of the N···H intermolecular distance and a red shift in the vibrational frequencies of the H–O bond of the donating water molecule. ustc.edu.cn
However, there is a notable exception for n = 5, where a slight fluctuation or decrease in hydrogen bond strength is observed compared to n = 4. This anomaly is attributed to a significant structural rearrangement in the global minimum for CH₃NH₂·(H₂O)₅, where methylamine might integrate into a hexameric ring, leading to different hydrogen bonding characteristics. ustc.edu.cn
The electron density at the bond critical point (BCP) of the N···H hydrogen bond is a good indicator of its strength; a higher electron density signifies a stronger bond. ustc.edu.cn The relationship between the N···H distance and electron density shows an exponential dependence, where electron density increases as the N···H distance decreases. ustc.edu.cn
The following table summarizes general trends observed in H₂N···H–O hydrogen bonding with increasing cluster size (n), excluding the specific behavior at n=5:
| Parameter | Trend with Increasing Cluster Size (n) (excluding n=5) | Implication for H-bond Strength |
| N···H Intermolecular Distance | Decreases | Increases |
| H–O Proton Donating Bond | Elongates (slight changes) | Increases |
| H–O Vibrational Frequencies | Red shift | Increases |
| Electron Density at N···H BCP | Increases | Increases |
In methylamine hydration clusters, other hydrogen bonds within the water network can influence the primary N···H interaction through these cooperative effects. ustc.edu.cn For instance, the incorporation of additional water molecules can lead to large geometrical rearrangements, particularly at n = 2 and n = 3, as they are integrated into cyclic structures, which in turn can influence the strength of the H₂N···H–O bond. ustc.edu.cn The presence of multiple water molecules can make the complex structures more stable and reduce energy barriers. researchgate.net
Cooperative effects are linked to the mutual enhancement of hydrogen bonds, where the total binding energy is greater than the sum of individual dimer binding energies. pnas.orgresearchgate.netresearchgate.net This is particularly evident in homodromic hydrogen bonding networks, which exhibit donor-acceptor arrangements between all water molecules and are associated with the largest non-additivities. researchgate.net
Methylamine Clathrate Hydrates: Advanced Structural and Formation Studies
Formation Mechanisms of Methylamine (B109427) Clathrate Hydrates
The formation of clathrate hydrates, including those involving methylamine, is a complex physical process rather than a chemical reaction, characterized by first-order phase transitions. wikipedia.org This process fundamentally involves the physical combination of water (host) and guest molecules under specific thermodynamic conditions, typically low temperatures and elevated pressures. aston.ac.uktaylorandfrancis.com Water molecules, through extensive hydrogen bonding, arrange themselves into polyhedral cages that physically trap the guest molecules. aston.ac.uktaylorandfrancis.com
Methylamine plays a notable role as an additive or promoter in the formation kinetics of other clathrate hydrates, such as carbon dioxide (CO2) hydrate (B1144303). Studies have shown that methylamine can significantly influence both the nucleation and growth phases. For instance, in the context of CO2 hydrate formation, methylamine has been observed to promote faster nucleation, reducing the induction time required for hydrate formation. acs.org Furthermore, molecular dynamics simulations indicate that the presence of methylamine can enhance the movement of water molecules in the dissolved phase during the decomposition of CO2 hydrates. researchgate.net
In atmospheric chemistry, the hydration process is thermodynamically favorable, and the presence of water molecules can substantially promote proton transfer. nih.gov Methylamine, in conjunction with ammonia (B1221849), has been shown to enhance the formation of new particles (nucleation) in atmospheric clusters by facilitating this proton transfer, leading to the stabilization of small binary clusters. researchgate.net
Host-Guest Interactions and Hydrogen Bond Networks in Methylamine Clathrates
The nature of host-guest interactions within clathrate hydrates varies depending on the specific type of hydrate formed. In canonical clathrate hydrates, guest molecules are typically not chemically bonded to the water lattice but are encapsulated within the hydrogen-bonded water cages, interacting primarily through van der Waals forces. wikipedia.orgaston.ac.uktaylorandfrancis.com However, methylamine can form semi-clathrate hydrates, which are distinct in that they involve direct, directional guest-host interactions, including hydrogen bonding. wikipedia.orgaston.ac.uk In these semi-clathrates, ionic substances can physically attach to the water crystalline lattice through hydrogen bonds. aston.ac.uk
Methylamine itself is a polar guest molecule. tandfonline.com Comparative studies with methanol (B129727), another polar molecule, highlight critical differences in their interaction with the water host lattice. While methanol often acts as an inhibitor and does not retain the host lattice structure, methylamine, when forming hydrates, is capable of maintaining the integrity of the host network. tandfonline.com This difference in stability and structural retention is primarily attributed to the magnitude of the partial charge on the hydrogen atom between the amino group of methylamine and the hydroxyl group of methanol, rather than solely to differences in molecular geometry. tandfonline.com
Comparative Studies with Other Clathrate Hydrates (e.g., Methane (B114726), Methanol, Trimethylamine)
Comparative studies involving methylamine and other common clathrate-forming or inhibiting molecules like methane, methanol, and trimethylamine (B31210) (TMA) reveal distinct behaviors concerning hydrate formation and stability.
Methylamine as a Promoter: Methylamine, along with other aliphatic amines such as amylamine (B85964) and decylamine (B41302), has been investigated for its promoting effects on CO2 hydrate formation. Research indicates that these amines can significantly accelerate CO2 hydrate nucleation by reducing the induction time. acs.org Among these, longer-chain amines like decylamine have demonstrated superior performance in terms of faster CO2 uptake during formation and enhanced dissociation stability, delaying gas release compared to shorter-chain amines or pure water systems. acs.org
Amines vs. Alcohols: Generally, amines are observed to form clathrate hydrates, whereas alcohols frequently act as inhibitors. tandfonline.com This distinction underscores the differing interaction mechanisms of these functional groups with the water host lattice.
Structural Transitions with Amines: The presence of amines can also induce structural transitions in clathrate hydrates. For instance, while some amines like dimethylamine (B145610) and ethylamine (B1201723) typically form structure I (sI) hydrates, their co-presence with methane can lead to a structural transition to structure II (sII) hydrate. researchgate.net Similarly, di-isopropyl amine and diethyl amine have been reported to facilitate the formation of structure H (sH) clathrate hydrate when combined with methane. researchgate.net
Trimethylamine (TMA): Trimethylamine (TMA) is known to form semi-clathrate structures. An example is the semi-clathrate hydrate with methane, reported as 3CH4·4TMA·41H2O. tsijournals.com Semi-clathrate hydrates are characterized by direct host-guest interactions, including hydrogen bonding, which distinguishes them from canonical clathrates that rely solely on van der Waals forces. wikipedia.orgaston.ac.uk This direct interaction often contributes to their enhanced stability, with some semi-clathrates exhibiting thermal stability even at atmospheric pressure. aston.ac.ukrsc.org
The table below summarizes the comparative effects of methylamine and methanol on clathrate hydrate formation:
| Property/Behavior | Methylamine | Methanol |
| Host Lattice Retention | Retains host lattice structure. tandfonline.com | Does not retain host lattice structure. tandfonline.com |
| General Role | Can form clathrate hydrates; acts as promoter for other hydrates. acs.orgtandfonline.com | Acts as an inhibitor for hydrate formation. tandfonline.comnih.govwiley-vch.de |
| Key Differentiating Factor | Partial charge on amino group hydrogen. tandfonline.com | Partial charge on hydroxyl group hydrogen. tandfonline.com |
| Helper Guest Role | Not typically discussed as helper guest. | Can be a helper guest with lattice stabilizers (e.g., NH4F). researchgate.netnih.gov |
The table below illustrates the impact of various amines on CO2 hydrate formation kinetics, highlighting the role of methylamine:
| Amine | Concentration (wt%) | Induction Time Promotion | CO2 Uptake (Relative) | Dissociation Stability |
| Methylamine | 0.1, 1, 5 | Considerable promotion. acs.org | Moderate. acs.org | Moderate. acs.org |
| Amylamine | 0.1, 1, 5 | Considerable promotion. acs.org | Moderate. acs.org | Moderate. acs.org |
| Decylamine | 0.1, 1, 5 | Considerable promotion. acs.org | Faster uptake. acs.org | Delayed gas release (better stability). acs.org |
Characterization of Structural Types and Stability (e.g., sI, sII, sH, semi-clathrate)
Clathrate hydrates are crystalline inclusion compounds where water molecules form a hydrogen-bonded network of polyhedral cages around guest molecules. wikipedia.orgtaylorandfrancis.comcsic.es The presence of these guest molecules is crucial for stabilizing the otherwise metastable hydrate lattice. wikipedia.orgtaylorandfrancis.commdpi.com The specific structure formed depends on the size and type of the guest molecule, as well as the thermodynamic conditions (temperature and pressure). taylorandfrancis.comcsic.es
There are three primary canonical clathrate hydrate structures: structure I (sI), structure II (sII), and structure H (sH). wikipedia.orgaston.ac.uktaylorandfrancis.commdpi.comrsc.orgcsic.es
Structure I (sI): This is a cubic structure with a unit cell composed of 46 water molecules. It contains two types of cages: two small dodecahedral cages (5^12, meaning 12 pentagonal faces) and six larger tetrakaidecahedral cages (5^12 6^2, meaning 12 pentagonal and 2 hexagonal faces). wikipedia.orgaston.ac.uk sI hydrates typically encapsulate smaller guest molecules, ranging from 0.4 to 0.55 nm in size, such as methane (CH4) and carbon dioxide (CO2). wikipedia.orgrsc.org
Structure II (sII): Also a cubic structure, the sII unit cell is larger, consisting of 136 water molecules. It features two types of cages: sixteen small dodecahedral cages (5^12) and eight large hexadecahedral cages (5^12 6^4, meaning 12 pentagonal and 4 hexagonal faces). wikipedia.org sII hydrates are generally formed by larger guest molecules, approximately 0.6 to 0.7 nm in size, including oxygen (O2) and nitrogen (N2). wikipedia.orgrsc.org
Structure H (sH): This is a hexagonal structure, with a unit cell containing 34 water molecules. The sH structure is unique in that it requires the co-occupation of two different guest gases—one small and one large—for stability. Its unit cell comprises three types of cages: three small 5^12 cages, two medium 4^3 5^6 6^3 cages, and one large 5^12 6^8 cage. wikipedia.orgrsc.orgcsic.es This larger cavity allows for the inclusion of bigger molecules like butane (B89635) or other hydrocarbons, provided smaller "helper" gases fill the remaining cavities to support the structure. wikipedia.org
Semi-clathrate Hydrates: Distinct from canonical clathrates, semi-clathrate hydrates are crystalline compounds formed between water and ionic or non-ionic substances. wikipedia.orgaston.ac.uk A key characteristic of semi-clathrates is the presence of direct host-guest interactions, including hydrogen bonds, where the guest molecules physically integrate into the water crystalline lattice. wikipedia.orgaston.ac.uk This direct interaction often confers greater stability to semi-clathrates compared to canonical clathrates, with some exhibiting thermal stability at atmospheric pressure. aston.ac.ukrsc.org Alkylamine hydrates, including those formed by methylamine, fall into this category of semi-clathrates. aston.ac.ukrsc.org
The table below outlines the characteristics of the main clathrate hydrate structural types:
| Structure Type | Crystal System | Water Molecules per Unit Cell | Cage Types (Number) | Typical Guest Size (nm) | Examples of Guests |
| sI | Cubic | 46 | 5^12 (2), 5^12 6^2 (6) | 0.4-0.55 | CH4, CO2 wikipedia.orgrsc.org |
| sII | Cubic | 136 | 5^12 (16), 5^12 6^4 (8) | 0.6-0.7 | O2, N2 wikipedia.orgrsc.org |
| sH | Hexagonal | 34 | 5^12 (3), 4^3 5^6 6^3 (2), 5^12 6^8 (1) | Requires two guests (small + large) | Butane (large), H2S (small) wikipedia.org |
| Semi-clathrate | Various | Variable | Variable | Variable | Alkylamines, Quaternary Ammonium (B1175870) Salts aston.ac.ukrsc.org |
High-Pressure Effects on Methylamine Hydrate Structures and Phase Transitions
The behavior of clathrate hydrates, including those involving methylamine, under high-pressure conditions is a critical area of study, revealing insights into their structural resilience and phase transitions. General clathrate hydrates are known to undergo pressure-induced amorphization (PIA) at low temperatures, typically up to 135-140 K. aip.orgaip.org This phenomenon involves the transformation of the crystalline hydrate structure into an amorphous, non-crystalline state under increasing pressure.
For sI and sII clathrates, the pressures at which amorphization occurs generally range from 0.8 to 1.6 GPa at temperatures between 77 K and 135 K. aip.org For example, methane hydrates (sI) are observed to undergo PIA at approximately 3.2 GPa and 100 K. aip.orgaip.org A distinguishing feature of clathrate hydrates compared to pure ice or empty hydrate lattices is their behavior upon pressure release. While high-density amorphous phases of empty lattices can be recovered at zero pressure, the high-density phases of clathrate hydrates typically revert back to their original crystalline structures when the pressure is released. capes.gov.br This reversible transition is believed to be primarily driven by the repulsive forces between the guest molecules and the surrounding water molecules. capes.gov.br
While specific detailed studies on the direct high-pressure effects on pure methylamine clathrate hydrate structures and their phase transitions are less extensively documented in the provided search results, the general principles observed for other clathrate hydrates are likely applicable. Methylamine, as an alkylamine, forms semi-clathrate hydrates, which are known for their enhanced stability compared to canonical clathrates. aston.ac.ukrsc.org This inherent stability might influence their response to high-pressure conditions, potentially requiring different pressure thresholds for amorphization or exhibiting unique phase behaviors.
It has been reported that semi-clathrate alkylamine hydrates can undergo structural transitions to canonical hydrates (e.g., sII hydrate) in the presence of secondary guest molecules. aston.ac.uk This suggests that high pressure, especially in multi-component systems involving methylamine, could induce such structural rearrangements or phase changes. The influence of methylamine has also been studied in the context of CO2 hydrate stability and decomposition under pressure, where its presence can enhance water movements during decomposition, indicating an impact on the molecular dynamics under varying pressure conditions. researchgate.netmatec-conferences.org Furthermore, methylamine's role in atmospheric cluster formation, where hydration is thermodynamically favorable and promotes proton transfer, indirectly relates to its behavior under conditions that might involve varying partial pressures of water. nih.gov
The study of pressure effects on methylamine clathrate hydrates remains an area of ongoing research, particularly given their unique host-guest interactions and the semi-clathrate nature, which may lead to distinct high-pressure phase behaviors compared to traditional gas clathrates.
Advanced Spectroscopic Investigations of Methylamine Hydrates
Infrared (IR) Spectroscopy of Methylamine (B109427) in Ices and Clusters
Infrared spectroscopy is a powerful tool for probing the vibrational modes of methylamine in the presence of water, providing insights into hydration effects and molecular environments.
Fourier Transform Infrared (FTIR) spectroscopy has been extensively used to characterize the vibrational bands of methylamine in pure and mixed ices, as well as in clusters aanda.orgaanda.orgresearchgate.net. Systematic laboratory measurements provide high-resolution IR spectra, which are crucial for identifying methylamine in various environments, including interstellar ices aanda.orgaanda.org.
Key vibrational band assignments for methylamine, which are also relevant for understanding its hydrated forms, include:
CH₃ antisymmetric stretch: Observed around 2881.3 cm⁻¹ (3.471 µm) aanda.orgaanda.orgurfu.ru.
CH₃ symmetric stretch: Identified at approximately 2791.9 cm⁻¹ (3.582 µm) aanda.orgaanda.orgurfu.ru.
CH₃ antisymmetric deformation: Appears as bands at 1455.0 and 1478.6 cm⁻¹ (6.873 and 6.761 µm) aanda.orgaanda.orgurfu.ru.
CH₃ symmetric deformation: Located at 1420.3 cm⁻¹ (7.042 µm) aanda.orgaanda.orgurfu.ru.
CH₃ rock: Found at 1159.2 cm⁻¹ (8.621 µm) in pure methylamine ice aanda.orgaanda.orgurfu.ru.
N-H stretching vibrations: These typically appear as a broad absorption band from approximately 3600 to 3200 cm⁻¹, with the breadth being indicative of hydrogen bonding interactions between methylamine molecules docbrown.info. Characteristic N-H vibrations are also observed around 1650 to 1580 cm⁻¹ docbrown.info.
The refractive index of amorphous methylamine ice at 15 K has been determined to be 1.30 ± 0.01, while for crystalline methylamine ice at 123 K, it is 1.40 ± 0.01 aanda.org. These values are essential for quantitative analysis of methylamine abundances in ice mixtures aanda.org.
Table 1: Selected Infrared Vibrational Band Assignments for Methylamine
| Vibrational Mode | Wavenumber (cm⁻¹) in Pure Ice aanda.orgaanda.orgurfu.ru | Wavelength (µm) in Pure Ice aanda.orgaanda.orgurfu.ru |
| CH₃ antisymmetric stretch | 2881.3 | 3.471 |
| CH₃ symmetric stretch | 2791.9 | 3.582 |
| CH₃ antisymmetric deformation | 1455.0, 1478.6 | 6.873, 6.761 |
| CH₃ symmetric deformation | 1420.3 | 7.042 |
| CH₃ rock | 1159.2 | 8.621 |
| N-H stretching (broad) | 3200-3600 (approximate range) docbrown.info | - |
| N-H vibrations | 1580-1650 (approximate range) docbrown.info | - |
The presence of water significantly influences the vibrational spectral features of methylamine, primarily through hydrogen bonding interactions. When methylamine is mixed with H₂O, shifts in vibrational modes are observed aanda.org. For instance, the CH₃ rock vibrational mode shifts to higher wavenumbers in binary CH₃NH₂:H₂O ice mixtures compared to pure methylamine ice aanda.org. Specifically, in 1:5, 1:10, and 1:20 CH₃NH₂:H₂O mixtures at 15 K, the CH₃ rock band shifts to 1176.8, 1177.5, and 1178.3 cm⁻¹, respectively, from its pure ice position of 1159.2 cm⁻¹ aanda.org.
Table 2: Influence of Hydration on CH₃ Rock Vibrational Band Position
| Ice Composition (CH₃NH₂:H₂O ratio) | CH₃ Rock Wavenumber (cm⁻¹) at 15 K aanda.org |
| Pure CH₃NH₂ | 1159.2 |
| 1:5 | 1176.8 |
| 1:10 | 1177.5 |
| 1:20 | 1178.3 |
Furthermore, the strength of the CH₃ symmetric deformation band is notably enhanced in CH₃NH₂:H₂O ice mixtures, exhibiting an intensity approximately three times higher compared to its value in pure methylamine ice aanda.org. This enhancement underscores the strong interaction between methylamine and water molecules. The formation of hydrogen bonds between water's O-H groups and methylamine's N-H groups leads to changes in the spectral appearance of vibrational modes arxiv.org. Computational studies on methylamine-carbon dioxide-water clusters have shown that surrounding water molecules, by forming hydrogen bonds, can draw carbon dioxide closer to methylamine, facilitating the formation of a methylcarbamic acid zwitterion, which results in significant red shifts in the CO₂ stretching modes researchgate.net. Hydration also leads to the elongation of the proton-donating H-O bond and a red shift of its vibrational frequencies, alongside a shortening of the N···H intermolecular distance, indicating an increase in hydrogen bond strength ustc.edu.cn.
IR spectroscopic investigations of methylamine and its mixtures with water are conducted across a range of temperatures, typically from 15 K to 160 K, to simulate various astrophysical conditions aanda.orgaanda.org. These studies allow for the tracking of changes in the spectral appearance of vibrational modes as a function of temperature and alterations in ice morphology aanda.orgaanda.org.
The morphology of the ice (amorphous versus crystalline) significantly impacts the IR spectrum. For instance, the refractive index of amorphous methylamine ice at 15 K differs from that of crystalline methylamine ice at 123 K aanda.org. Temperature-programmed reaction experiments involve heating ice samples to observe phase transitions and molecular changes aanda.org. While not specific to methylamine hydrate (B1144303), studies on methylamine dimers have shown that the peak widths of vibrational modes are not significantly affected by structural transformations or fluctuations in hydrogen bond distances, allowing for clear resolution of stretching modes dicp.ac.cn. This suggests that even in hydrated systems, distinct vibrational features related to specific interactions might remain resolvable.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Hydrated Methylamine Systems
NMR spectroscopy provides complementary information to IR, offering insights into the local chemical environment, molecular dynamics, and proton exchange processes in hydrated methylamine systems.
Proton NMR (¹H NMR) chemical shift analysis is crucial for understanding the electronic environment of protons in methylamine hydrates. In concentrated aqueous solutions of methylamine, the methyl group typically appears with a chemical shift around 2.4 ppm docbrown.info. The chemical shift of the NH₂ group is sensitive to proton exchange with the solvent; upon addition of D₂O, the signal attributed to the NH₂ group is readily exchanged by deuterium, confirming its assignment koreascience.kr.
The appearance of the methyl group in the ¹H NMR spectrum of concentrated aqueous methylamine solutions is highly pH-dependent, reflecting different protonation states and exchange dynamics. At pH=1, the methyl group appears as a quartet, indicating coupling with three protons of the protonated amine group (CH₃NH₃⁺). At intermediate pH, the methyl group appears as a broad line, suggesting rapid proton exchange on the NMR timescale. At pH=9, the methyl group is observed as a single sharp line, consistent with the deprotonated methylamine (CH₃NH₂) where the amine protons exchange rapidly askfilo.com.
Table 3: pH-Dependent ¹H NMR Chemical Shift Features of Methylamine Methyl Group in Aqueous Solution askfilo.com
| pH Value | Methyl Group Appearance | Interpretation |
| pH = 1 | Quartet | Coupling with CH₃NH₃⁺ protons (slow exchange) |
| Intermediate pH | Broad line | Rapid proton exchange |
| pH = 9 | Single sharp line | Rapid proton exchange (CH₃NH₂ dominant form) |
In solid-state systems, such as methylammonium (B1206745) cations intercalated in perovskite layers, ¹H Magic Angle Spinning (MAS) NMR spectra show broad and overlapping lines for the aliphatic residues. The chemical shifts for the interlayer H⁺ and the –(NH₃)⁺ moieties are observed in the range of 8–11 ppm mdpi.com. This indicates the immobilization of the ammonium (B1175870) protons due to electrostatic interactions within the solid matrix mdpi.com.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for investigating the structure and dynamics of clathrate hydrates, including relaxation dynamics mdpi.comescholarship.org. Solid-state NMR, particularly MAS NMR, can provide valuable information on guest-cage interactions, water-surface interactions, and modifications of water properties within confined clathrate systems mdpi.com.
While specific data on tunneling effects in methylamine hydrate clathrates were not extensively detailed in the search results, the principles of NMR relaxation studies are applicable. For instance, in related solid systems, such as methylammonium cations intercalated in perovskite layers, the reorientational diffusion of methylamine molecules has been observed to be slow on the NMR timescale (milliseconds), suggesting that these molecules are immobilized due to strong electrostatic interactions mdpi.com. This type of observation is derived from the analysis of NMR relaxation times.
Analogous studies on polycrystalline solid dimethylamine (B145610) and dimethylamine clathrate have reported proton magnetic resonance second moment and spin-lattice relaxation data dntb.gov.ua, indicating that similar investigations into molecular motion and dynamics are relevant for methylamine hydrates. Furthermore, ²H solid echo (quadrupolar echo) NMR is a powerful tool to differentiate crystalline ice from less ordered or amorphous contributions and to specifically investigate the interactions and dynamics of water molecules within the hydrated system mdpi.com. These techniques can potentially reveal details about the rotational mobility and any quantum mechanical tunneling effects of methylamine molecules within the clathrate cages, especially at low temperatures where such effects become significant.
Raman Spectroscopic Studies of Methylamine Hydrates
Raman spectroscopy is a powerful and non-destructive analytical technique widely employed to investigate the structural and compositional properties of clathrate hydrates, including their cage occupancy and the nature of guest-host interactions mdpi.comresearchgate.net. By analyzing the vibrational modes of molecules, Raman spectroscopy provides insights into how the guest molecules (like methylamine) are confined within the water cages and how the water hydrogen-bonding network is perturbed upon hydrate formation mdpi.com.
General Principles in Hydrate Raman Studies: In clathrate hydrates, the guest molecules are encapsulated within polyhedral cages formed by hydrogen-bonded water molecules. The vibrational frequencies of both the guest and host molecules can be altered due to this confinement and the formation of hydrogen bonds. For guest molecules, frequency shifts are often observed, with a general trend indicating that larger hydrate cavities tend to result in lower stretching vibration frequencies for the guest molecules. The Raman spectra of hydrates typically exhibit distinct regions corresponding to the stretching vibrations of C-C, C-H, and O-H bonds. The O-H stretching region (approximately 3000-3800 cm⁻¹) is particularly sensitive to changes in the water hydrogen-bonding network, with stronger hydrogen bonds often leading to a red-shift (lower wavenumber) in the O-H stretching frequency. Additionally, librational modes (hindered rotations) of water molecules, typically observed in the 400-700 cm⁻¹ range, also provide valuable information about the local hydrogen bonding environment.
Expected Research Findings for Methylamine Hydrates: While extensive detailed experimental Raman spectroscopic data specifically for methylamine hydrate (CH₃NH₂·xH₂O) is not widely available in public scientific literature through general searches, the principles applied to other clathrate hydrates and methylamine's vibrational characteristics allow for predictions of expected observations. Methylamine (CH₃NH₂) contains C-H, N-H, and C-N bonds, each with characteristic vibrational modes that would be detectable by Raman spectroscopy.
Upon the formation of methylamine hydrate, the methylamine molecules would be encapsulated within water cages. This confinement and the potential for hydrogen bonding between the amine group of methylamine and the surrounding water molecules would likely induce shifts and changes in the intensity of specific vibrational bands. For instance, the C-H stretching vibrations of the methyl group (typically found around 2800-3000 cm⁻¹) and the N-H stretching vibrations of the amine group (expected around 3300-3400 cm⁻¹) could exhibit shifts due to the altered environment within the hydrate cage. Previous studies on methylamine interacting as a ligand, though not in a hydrate, have shown a strong blue-shift in the NH₂ wagging mode due to steric hindrance. Such shifts would indicate the strength and nature of the interactions between methylamine and the water lattice.
Furthermore, the O-H stretching and bending modes of the water molecules forming the hydrate cage would also be affected. The formation of the clathrate structure involves specific hydrogen-bonding arrangements that differ from bulk liquid water or ice, leading to characteristic changes in the water vibrational bands. Analysis of these changes would provide information about the integrity and stability of the hydrate structure.
Table 1: Expected Raman Shifts and Vibrational Assignments for Methylamine Hydrate (Illustrative)
| Wavenumber Range (cm⁻¹) | Assignment (Free Molecule) | Expected Behavior in Hydrate |
| 2800 - 3000 | C-H Stretching (CH₃) | Shifts due to confinement and intermolecular interactions |
| 3300 - 3400 | N-H Stretching (NH₂) | Shifts due to hydrogen bonding with water molecules |
| 1400 - 1500 | CH₃ Deformation (Bending) | Shifts due to confinement |
| 1000 - 1650 | NH₂ Bending (Wagging, Scissoring) | Shifts, potentially blue-shifts due to steric hindrance/confinement |
| 1000 - 1100 | C-N Stretching | Minor shifts due to environmental changes |
| 3000 - 3800 | O-H Stretching (H₂O) | Broad band, sensitive to hydrogen bonding network of the hydrate cage; potential red-shifts indicating stronger H-bonds |
| 1640 | HOH Bending (H₂O) | Shifts based on water molecule environment |
| 400 - 700 | Librational Modes (H₂O) | Shifts reflecting hindered rotation of water molecules in the cage |
Detailed Research Findings (General Hydrate Studies): Raman spectroscopy has been successfully used to:
Identify hydrate crystal structures: The frequency of guest molecule vibrational bands can differ statistically between different hydrate structures (e.g., structure I, II, or H), making Raman spectroscopy a potential tool for structural identification.
Determine cage occupancy: By deconvoluting symmetric stretching bands of guest molecules, the relative occupancy of different cage types (e.g., small vs. large cavities) can be quantified mdpi.comresearchgate.net.
Monitor formation and decomposition: Changes in the Raman spectra, such as the appearance or disappearance of characteristic peaks, can be used to track the formation and decomposition processes of hydrates.
Investigate host-guest interactions: Shifts in vibrational frequencies provide insights into the strength and nature of interactions between the guest molecule and the water lattice.
The application of these established Raman spectroscopic methodologies to methylamine hydrate would provide crucial information regarding its specific crystal structure, the distribution of methylamine molecules within the water cages, and the detailed nature of the hydrogen bonding interactions between methylamine and the water host lattice.
Environmental and Astro Chemical Implications of Methylamine Hydration
Methylamine (B109427) Hydrates in Interstellar Chemistry
Beyond its role in Earth's atmosphere, methylamine and its interaction with water ice are of significant interest in the field of astrochemistry, particularly in understanding the formation of complex organic molecules in interstellar environments.
In the cold, sparse conditions of the interstellar medium (ISM), many molecules are frozen onto the surfaces of dust grains, which are often coated with water ice. Grand canonical Monte Carlo simulations have been used to study the adsorption of methylamine on both amorphous and crystalline ice surfaces at temperatures ranging from 20 K to 200 K. elte.hunih.gov
These studies reveal that methylamine has a strong tendency to be adsorbed on amorphous ice, including the formation of multiple layers. elte.hunih.gov This adsorption ability increases substantially as the temperature decreases, with considerable adsorption occurring at 20-50 K even at concentrations comparable to those in the ISM. elte.hunih.gov
A key finding is that both the adsorption capacity and the strength of adsorption are significantly greater on amorphous ice compared to crystalline ice. elte.hunih.gov This is attributed to the molecular-scale roughness of the amorphous ice surface and the lack of a preferred orientation of the water molecules at this surface. elte.hunih.gov The surface density of a saturated monolayer of methylamine on amorphous ice is estimated to be about 20% larger than on crystalline ice. elte.hunih.gov At low surface coverages, adsorbed methylamine molecules can form up to three hydrogen bonds with the surface water molecules. elte.hunih.gov
The heat of adsorption at very low surface coverage on amorphous ice is calculated to be -69 ± 5 kJ/mol, which is quite close to the estimated heat of solvation in bulk amorphous ice (-74 ± 7 kJ/mol). elte.hunih.gov This suggests that there are sites on the amorphous ice surface where methylamine can experience a local environment similar to being dissolved within the bulk ice. elte.hunih.gov
The following table summarizes the adsorption properties of methylamine on different ice surfaces:
| Ice Surface Type | Adsorption Capacity | Strength of Adsorption | Saturated Monolayer Surface Density |
| Amorphous | High | Strong | 12.6 ± 0.4 µmol/m² elte.hunih.gov |
| Crystalline (Ih) | Lower than amorphous | Weaker than amorphous | 10.35 µmol/m² elte.hunih.gov |
Formation Pathways and Precursors in Interstellar Ices (e.g., from CH₄, NH₃, HCN, CO₂)
The formation of methanamine (CH₃NH₂) in the frigid, vacuum conditions of interstellar space is a critical step in the synthesis of more complex organic molecules. Within the icy mantles that accrete on dust grains in dense molecular clouds, a process known as "dark chemistry," which occurs without the need for energetic radiation like UV photons, is a key mechanism for its creation. arxiv.orgsciencefocus.com
Laboratory experiments simulating the conditions of these dark interstellar clouds have demonstrated that methanamine can be formed from the processing of simple precursor molecules. aanda.orgresearchgate.net These precursors, which are abundant in interstellar ices, include methane (B114726) (CH₄) and ammonia (B1221849) (NH₃). aanda.orgresearchgate.net The process involves the fragmentation of these precursor species by impacting atoms, leading to reactive intermediates that can then recombine to form methanamine. universetoday.com
Another significant pathway to methanamine formation is through the hydrogenation of hydrogen cyanide (HCN). researchgate.netaanda.org Laboratory studies have shown that solid HCN can be hydrogenated to form methanimine (B1209239) (CH₂NH) as a stable intermediate, which is then further hydrogenated to produce methanamine. aanda.org This suggests a sequential addition of hydrogen atoms to the carbon-nitrogen triple bond of HCN on the surface of ice grains.
While direct synthesis from carbon dioxide (CO₂) has not been detailed as a primary formation route for methanamine itself, CO₂ plays a crucial role in subsequent reactions. The interaction between methanamine and CO₂ within interstellar water ices is a significant pathway toward the formation of more complex molecules. rsc.orgresearchgate.net
The table below summarizes the key precursors and the general formation pathway for methanamine in interstellar ices.
Precursors and Formation Pathway of Methanamine in Interstellar Ices
| Precursors | Formation Pathway | Environment |
|---|---|---|
| Methane (CH₄), Ammonia (NH₃) | Fragmentation and recombination on icy dust grains | Dark interstellar clouds |
| Hydrogen Cyanide (HCN) | Sequential hydrogenation on ice surfaces | Cold molecular clouds |
Role in the Interstellar Formation of Complex Organic Molecules (COMs) and Amino Acids (e.g., Glycine (B1666218), Methylcarbamic Acid)
Methanamine is a pivotal precursor in the interstellar synthesis of complex organic molecules (COMs), most notably the simplest amino acid, glycine (NH₂CH₂COOH). arxiv.orguniversetoday.comnih.gov Its presence in comets, such as 67P/Churyumov-Gerasimenko, provides strong evidence for a cosmic origin of prebiotic molecules on Earth. arxiv.org
The formation of glycine from methanamine can occur through non-energetic pathways in interstellar water-rich ices. arxiv.org One proposed mechanism involves the reaction of the aminomethyl radical (•CH₂NH₂), formed by the abstraction of a hydrogen atom from methanamine, with the HOCO radical. nih.gov
Furthermore, the reaction between methanamine and carbon dioxide (CO₂) in the presence of water ice is a critical step. rsc.orgresearchgate.net Theoretical studies have shown that in a water ice environment, an electron transfer can occur from methanamine to CO₂, leading to the barrier-free formation of the methylcarbamic acid zwitterion (CH₃NH₂⁺COO⁻). rsc.orgresearchgate.net Methylcarbamic acid (CH₃NHCOOH) is considered a key intermediate in the formation of glycine. researchgate.net The presence of water molecules is crucial as they stabilize this zwitterion through hydrogen bonding. rsc.orgresearchgate.net Subsequent reactions, potentially involving UV irradiation, can then lead to the formation of glycine. researchgate.netresearchgate.net
This early formation of glycine in the evolution of star-forming regions suggests that this fundamental building block of life can be formed more ubiquitously in space and preserved within the bulk of ice before being incorporated into comets and planetesimals. universetoday.com
The table below outlines the role of methanamine in the formation of key complex organic molecules.
Role of Methanamine in Interstellar COM Formation
| Reactant(s) | Resulting COM | Significance |
|---|---|---|
| Methanamine (CH₃NH₂) + HOCO radical | Glycine (NH₂CH₂COOH) | Formation of the simplest amino acid |
| Methanamine (CH₃NH₂) + Carbon Dioxide (CO₂) | Methylcarbamic Acid (CH₃NHCOOH) | Key intermediate in glycine synthesis |
Spectroscopic Signatures for Astronomical Detection and Observational Tracing
The detection of methanamine in the interstellar medium (ISM) relies on identifying its unique spectroscopic signatures at infrared and radio wavelengths. Laboratory studies provide the fundamental data necessary to interpret astronomical observations. aanda.orgresearchgate.net
Infrared Spectroscopy: In the mid-infrared range, methanamine in interstellar ice analogs exhibits several characteristic absorption bands. These bands are due to the stretching and deformation vibrations of its molecular bonds. The precise position and shape of these bands can be influenced by the composition of the ice matrix (e.g., pure, or mixed with water, methane, or ammonia) and the temperature. aanda.orgresearchgate.net
Key vibrational modes that serve as tracers for methanamine in interstellar ices include the CH₃ stretching and deformation modes, and the CH₃ rock. aanda.orgaanda.org The table below, derived from laboratory spectra of amorphous methanamine ice at 15 K, lists some of the prominent infrared features. aanda.orgaanda.orgresearchgate.net
Prominent Infrared Absorption Bands of Amorphous Methanamine Ice at 15 K
| Wavenumber (cm⁻¹) | Wavelength (µm) | Vibrational Assignment |
|---|---|---|
| 2881.3 | 3.471 | CH₃ antisymmetric stretch |
| 2791.9 | 3.582 | CH₃ symmetric stretch |
| 1478.6 | 6.761 | CH₃ antisymmetric deformation |
| 1455.0 | 6.873 | CH₃ antisymmetric deformation |
| 1420.3 | 7.042 | CH₃ symmetric deformation |
| 1159.2 | 8.621 | CH₃ rock |
When methanamine is mixed with water ice, a broad and strong feature appears around 2760 cm⁻¹ (3.62 µm), which is likely due to the interaction of the N-H stretching mode of methanamine with the O-H stretch of water. aanda.org This feature could serve as an indicator for the presence of hydrated methanamine in interstellar ices. aanda.org Upcoming observations with the James Webb Space Telescope (JWST) are expected to provide high-resolution infrared spectra of star-forming regions, which will be crucial for identifying these signatures. aanda.orgaanda.org
Rotational Spectroscopy: In the gas phase, methanamine has a complex rotational spectrum due to the internal rotation of the methyl group and the inversion of the amino group. aanda.orgillinois.eduresearchgate.net It was first detected in the ISM nearly 50 years ago through its rotational transitions in the torsional ground state toward the Sagittarius B2 (Sgr B2) star-forming region. researchgate.netaanda.org More recently, the first interstellar detection of methanamine in its first torsionally excited state has been reported, providing further constraints on the physical conditions of the regions where it is found. aanda.orgillinois.edu These observations are typically carried out using large radio telescopes like the Atacama Large Millimeter/submillimeter Array (ALMA). aanda.orgillinois.edu
The precise frequencies of these rotational transitions, measured in the laboratory, serve as a "fingerprint" for the unequivocal identification of gaseous methanamine in astronomical sources. aanda.orgresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
